molecular formula C9H11N3O5 B12606132 Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate CAS No. 648917-65-1

Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate

Cat. No.: B12606132
CAS No.: 648917-65-1
M. Wt: 241.20 g/mol
InChI Key: QZZDMMOYBVVSRN-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group attached to a carboxylate ester, along with a nitro-substituted aromatic ring

Preparation Methods

The synthesis of Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate typically involves the reaction of 3-methoxy-4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently treated with hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.

Properties

CAS No.

648917-65-1

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

methyl N-(3-methoxy-4-nitroanilino)carbamate

InChI

InChI=1S/C9H11N3O5/c1-16-8-5-6(10-11-9(13)17-2)3-4-7(8)12(14)15/h3-5,10H,1-2H3,(H,11,13)

InChI Key

QZZDMMOYBVVSRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NNC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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